molecular formula C17H14BrFN2O4S B8494180 5-bromo-2-(4-fluorophenyl)-N-methyl-6-(methylsulfonamido)benzofuran-3-carboxamide

5-bromo-2-(4-fluorophenyl)-N-methyl-6-(methylsulfonamido)benzofuran-3-carboxamide

Cat. No. B8494180
M. Wt: 441.3 g/mol
InChI Key: WTZOSDMRBIVARH-UHFFFAOYSA-N
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Patent
US09265773B2

Procedure details

CH3I (31.6 g, 223 mmol) was added to a mixture of 5-bromo-2-(4-fluorophenyl)-N-methyl-6-(methylsulfonamido)benzofuran-3-carboxamide (32 g, 74 mmol), K2CO3 (25.6 g, 186 mmol) and KI (246 mg, 1.5 mmol) in DMF (150 mL) under N2 protection. The mixture was stirred at 80˜90° C. overnight. After concentrated in vacuo, the resulting residue was washed with water (200 mL) and EtOAc (200 mL) to provide the product of 5-bromo-2-(4-fluorophenyl)-N-methyl-6-(N-methylmethylsulfonamido)benzofuran-3-carboxamide (31.5 g, 94%). 1H-NMR (CDCl3, 400 MHz) δ 8.16 (s, 1H), 7.88˜7.92 (m, 2H), 7.70 (s, 1H), 7.18˜7.23 (m, 2H), 5.78 (br s, 1H), 3.34 (s, 3H), 3.09 (s, 3H), 3.00 (d, J=4.8 Hz, 3H). MS (M+H)+: 455/457.
Name
Quantity
31.6 g
Type
reactant
Reaction Step One
Name
Quantity
25.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CI.[Br:3][C:4]1[C:5]([NH:24][S:25]([CH3:28])(=[O:27])=[O:26])=[CH:6][C:7]2[O:11][C:10]([C:12]3[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=3)=[C:9]([C:19]([NH:21][CH3:22])=[O:20])[C:8]=2[CH:23]=1.[C:29]([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[Br:3][C:4]1[C:5]([N:24]([CH3:29])[S:25]([CH3:28])(=[O:26])=[O:27])=[CH:6][C:7]2[O:11][C:10]([C:12]3[CH:13]=[CH:14][C:15]([F:18])=[CH:16][CH:17]=3)=[C:9]([C:19]([NH:21][CH3:22])=[O:20])[C:8]=2[CH:23]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
31.6 g
Type
reactant
Smiles
CI
Name
Quantity
32 g
Type
reactant
Smiles
BrC=1C(=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)C(=O)NC)C1)NS(=O)(=O)C
Name
Quantity
25.6 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 80˜90° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrated in vacuo
WASH
Type
WASH
Details
the resulting residue was washed with water (200 mL) and EtOAc (200 mL)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)C(=O)NC)C1)N(S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 31.5 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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